N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
This compound is a 1,2,4-triazole derivative characterized by a triazole core substituted with two 4-fluorophenyl groups, a benzylsulfanyl moiety, and a 4-methoxybenzamide side chain. The 4-methoxybenzamide group is a common pharmacophore in drug design, often contributing to solubility and intermolecular interactions via hydrogen bonding .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O2S/c1-32-21-12-4-17(5-13-21)23(31)27-14-22-28-29-24(30(22)20-10-8-19(26)9-11-20)33-15-16-2-6-18(25)7-3-16/h2-13H,14-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRVJVCCBYPANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and methoxybenzamide groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide exhibit promising anticancer properties. The triazole ring is known for its role in enhancing the cytotoxicity of various derivatives against cancer cell lines.
Case Studies and Findings
- A study focusing on Mannich bases, which include triazole derivatives, demonstrated their effectiveness against several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant cytotoxicity .
- Another investigation highlighted that triazole-based compounds could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. The presence of the fluorophenyl and sulfanyl groups may contribute to its activity against various pathogens.
Research Insights
- Triazoles are frequently utilized in developing antifungal agents. Their mechanism often involves inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis .
- Studies have reported that certain derivatives of triazoles possess broad-spectrum antimicrobial activity, making them candidates for further development in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties.
| Structural Feature | Impact on Activity |
|---|---|
| 4-Fluorophenyl Group | Enhances lipophilicity and biological activity |
| Sulfanyl Linkage | May contribute to increased potency against microbes |
| Triazole Ring | Critical for anticancer and antifungal activities |
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, leading to the inhibition or activation of specific biochemical pathways. The triazole ring and fluorophenyl groups play a crucial role in the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound belongs to a class of 1,2,4-triazole-3-thioethers, which are widely explored for their antimicrobial, antiviral, and anti-inflammatory properties. Below is a comparative analysis with structurally related analogs:
Physicochemical Properties
Biological Activity
N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a compound that belongs to the 1,2,4-triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a triazole ring, which is known for its ability to interact with various biological targets. The presence of fluorine atoms and a methoxy group potentially enhances its lipophilicity and biological activity.
Antimicrobial Activity
-
Antibacterial Properties :
- Compounds containing the 1,2,4-triazole moiety have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of triazoles demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.125 μg/mL to 16 μg/mL .
- Antifungal Activity :
Anticancer Activity
Recent research highlights the potential of triazole derivatives in cancer therapy. A study identified a novel anticancer compound through screening that included triazole derivatives, demonstrating significant cytotoxic effects on various cancer cell lines . The mechanism of action often involves the inhibition of specific enzymes critical for cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Fluorine Substitution : The presence of fluorine atoms enhances metabolic stability and increases binding affinity to biological targets.
- Sulfanyl Group : This moiety may play a crucial role in the compound's interaction with enzymes or receptors involved in microbial resistance mechanisms.
- Methoxy Group : Contributes to lipophilicity, which can improve cellular uptake and bioavailability.
Case Studies
- Antibacterial Screening :
- Anticancer Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
